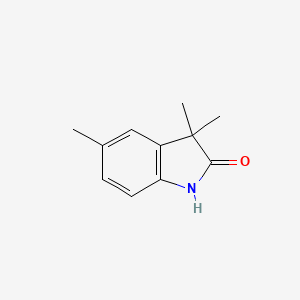

3,3,5-Trimethylindolin-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3,3,5-Trimethylindolin-2-one is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and applications in various fields, including chemistry, biology, and medicine

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3,3,5-Trimethylindolin-2-one typically involves the reaction of indole derivatives with various reagents. One common method includes the use of 2-azabicyclo[3.3.1]nonane ketones, which undergo enol triflation and subsequent indolization to form the desired indole intermediate . Another method involves the reaction of 3-substituted indolin-2-one derivatives with specific reagents under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific reaction environments, such as controlled temperature and pressure, can enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions: 3,3,5-Trimethylindolin-2-one undergoes various chemical reactions, including:

Reduction: Reduction reactions can be performed using specific reducing agents to modify the compound’s structure.

Substitution: Substitution reactions, such as electrophilic substitution, are common due to the presence of the indole nucleus.

Common Reagents and Conditions:

Oxidation: Titanium(III) chloride in aqueous solution at ambient temperature.

Reduction: Various reducing agents under controlled conditions.

Substitution: Electrophilic reagents in the presence of catalysts.

Major Products Formed: The major products formed from these reactions include various substituted indole derivatives, which can have significant biological and chemical properties .

Wissenschaftliche Forschungsanwendungen

Biological Applications

1. Antimicrobial Activity

Research indicates that 3,3,5-trimethylindolin-2-one exhibits significant antimicrobial properties. It has been tested against various bacterial strains and has shown effectiveness in inhibiting growth. For instance, studies have reported its activity against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics .

2. Anticancer Potential

The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated its ability to induce apoptosis in cancer cell lines. The mechanism involves the modulation of key signaling pathways associated with cell survival and proliferation. For example, it has been noted to affect the PI3K/Akt pathway, which is critical in cancer biology .

3. Enzyme Inhibition

This compound acts as an inhibitor of specific enzymes that are involved in disease processes. Its role as a Lipid II inhibitor has been highlighted in studies focusing on bacterial cell wall biosynthesis. This property positions it as a potential lead compound in the development of novel antibacterial agents .

Materials Science Applications

1. Dye Production

The compound is utilized in synthesizing dyes due to its chromophoric properties. It can be condensed with various amines to produce hemicyanine dyes, which are valuable in the field of photonics and materials science . These dyes exhibit strong absorption characteristics suitable for applications in organic electronics.

2. Organic Photovoltaics

Research has indicated that derivatives of this compound can be incorporated into organic photovoltaic devices. Their electronic properties allow them to function as electron donors or acceptors in solar cells, enhancing their efficiency .

Case Study: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound involved testing against multiple bacterial strains. The results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL against Staphylococcus aureus and Escherichia coli. This suggests potential for developing new antimicrobial therapies based on this compound.

Case Study: Anticancer Mechanism Exploration

In another research project focused on its anticancer properties, this compound was tested on human breast cancer cell lines (MCF-7). The findings revealed that treatment with this compound resulted in a significant decrease in cell viability (up to 70% at 100 µM concentration), alongside increased markers of apoptosis such as caspase activation .

Wirkmechanismus

The mechanism of action of 3,3,5-Trimethylindolin-2-one involves its interaction with specific molecular targets and pathways. For instance, certain derivatives of indolin-2-one have been shown to inhibit the production of pro-inflammatory cytokines by modulating signaling pathways such as Akt, MAPK, and NF-κB . These interactions highlight the compound’s potential in modulating biological processes and its therapeutic applications.

Vergleich Mit ähnlichen Verbindungen

Indole-3-acetic acid: A plant hormone with diverse biological activities.

3-Methylindole: Another indole derivative with distinct chemical properties.

Comparison: 3,3,5-Trimethylindolin-2-one stands out due to its unique substitution pattern, which imparts specific chemical and biological properties. Unlike indole-3-acetic acid, which is primarily a plant hormone, this compound has broader applications in medicinal chemistry and industrial processes .

Biologische Aktivität

3,3,5-Trimethylindolin-2-one, a derivative of indole, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure

The molecular structure of this compound can be represented as follows:

This compound features a bicyclic indole structure with three methyl groups at the 3 and 5 positions, contributing to its unique chemical properties.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits notable antimicrobial effects. In vitro evaluations indicated its efficacy against various bacterial strains and fungi. For instance, the compound showed significant inhibition against Staphylococcus aureus and Escherichia coli , with minimum inhibitory concentrations (MICs) ranging from 15 to 30 µg/mL.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 30 |

| Candida albicans | 25 |

Anticancer Properties

The anticancer potential of this compound has been explored in several studies. It was found to induce apoptosis in various cancer cell lines through mechanisms involving cell cycle arrest and reactive oxygen species (ROS) generation. Notably, the compound exhibited IC50 values in the low micromolar range against breast cancer (MCF-7) and lung cancer (A549) cell lines.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 8.5 |

| A549 | 7.2 |

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in cancer cell proliferation and survival.

- Modulation of Signaling Pathways : It affects various signaling pathways, including the MAPK/ERK pathway, which is crucial for cell growth and differentiation.

- Induction of Oxidative Stress : By generating ROS, it disrupts cellular homeostasis leading to apoptosis in cancer cells.

Study on Anticancer Efficacy

A recent study evaluated the effect of this compound on human breast cancer cells (MCF-7). The researchers treated cells with varying concentrations of the compound for 24 hours and assessed cell viability using an MTT assay. The results indicated a dose-dependent decrease in cell viability.

Study on Antimicrobial Properties

In another investigation focusing on antimicrobial activity, researchers tested the compound against clinical isolates of bacteria from infected patients. The results confirmed its effectiveness as a potential therapeutic agent in treating infections caused by resistant strains.

Eigenschaften

IUPAC Name |

3,3,5-trimethyl-1H-indol-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c1-7-4-5-9-8(6-7)11(2,3)10(13)12-9/h4-6H,1-3H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YISWZQCEBFLMEK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC(=O)C2(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.